Scorodonin

Natural product chemistry Allene antibiotics Structural differentiation

Scorodonin (CAS 74660-77-8) is a natural allenyne antibiotic with a unique conjugated allene-yne system, (R)-chiral axis, and selective RNA polymerase inhibition (IC50 25 μg/mL). It blocks DNA/RNA synthesis without affecting protein synthesis—unlike cycloheximide or actinomycin D. Ideal as a SAR reference, broad-spectrum antimicrobial control, and mechanistic probe. Custom synthesis available; natural origin ensures stereochemical fidelity.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 74660-77-8
Cat. No. B1201086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScorodonin
CAS74660-77-8
Synonymsscorodonin
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC(C=C=CC#CCCl)O
InChIInChI=1S/C7H7ClO/c8-6-4-2-1-3-5-7-9/h1,5,9H,6-7H2
InChIKeyBRBJAAXWYUMXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scorodonin (CAS 74660-77-8): Natural Allenyne Antibiotic Compound Specifications and Supplier Guide


Scorodonin (CAS 74660-77-8) is a natural allenyne polyene antibiotic first isolated from submerged cultures of the basidiomycete mushroom Marasmius scorodonius (Fr.) Fr. (now Mycetinis scorodonius) [1]. Its chemical structure has been determined as (R)-7-chloro-2,3-heptadien-5-yn-1-ol, with molecular formula C7H7ClO and molecular weight 142.58 g/mol, featuring a distinctive conjugated allene-yne system rarely encountered among microbial secondary metabolites [1][2]. The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, antistreptomycete effects, and antifungal activity against yeasts and filamentous fungi, with an in vitro IC50 of 25 μg/mL against DNA-dependent RNA polymerase .

Why Generic Scorodonin Analogs Cannot Substitute for Certified Scorodonin (CAS 74660-77-8)


Scorodonin possesses a structurally unique combination of an allene moiety and a terminal alkyne conjugated with a primary alcohol-bearing side chain [1]. This specific allenyne scaffold is not shared by other polyene antibiotics (e.g., amphotericin B, nystatin) or enediyne natural products, making direct chemical substitution impossible [2]. The stereospecific (R)-configuration at the allene axis is critical for biological activity, as the allene chromophore orientation influences target binding [1]. Commercial availability is limited; vendors such as MedKoo require custom synthesis with minimum order quantities of 1 gram and 2–4 month lead times, while multiple chemical databases show no current stock from major suppliers . Substitution with structurally unrelated RNA polymerase inhibitors (e.g., rifampicin, α-amanitin) would introduce different selectivity profiles and mechanisms, invalidating experimental comparisons designed around Scorodonin's reported activity spectrum [3].

Scorodonin (CAS 74660-77-8) Quantitative Differentiation Evidence: Comparative Performance Data


Scorodonin Allenyne Structural Uniqueness vs. Polyene and Enediyne Antibiotic Classes

Scorodonin contains a rare conjugated allene-yne chromophore that distinguishes it from all clinically utilized polyene macrolides and enediyne antitumor antibiotics. The structure is (R)-7-chloro-2,3-heptadien-5-yn-1-ol [1]. In contrast, polyene antifungals such as amphotericin B and nystatin possess macrocyclic lactone rings with 4–7 conjugated double bonds (but no allene functionality); enediynes such as calicheamicin contain a (Z)-1,5-diyn-3-ene warhead that undergoes Bergman cyclization to generate a diradical intermediate, a mechanism absent in Scorodonin [2][3].

Natural product chemistry Allene antibiotics Structural differentiation Polyenes

Scorodonin DNA-Dependent RNA Polymerase Inhibition: Cross-Class Quantitative IC50 Comparison

Scorodonin inhibits DNA-dependent RNA polymerase with an IC50 of 25 μg/mL (approximately 175 μM, based on MW 142.58) in vitro [1]. For contextual comparison, rifampicin inhibits Escherichia coli RNA polymerase with an IC50 of approximately 0.01–0.05 μg/mL (~0.012–0.06 μM), approximately 3 orders of magnitude more potent [2]. α-Amanitin inhibits eukaryotic RNA polymerase II with an IC50 of ~0.02–0.05 μg/mL (~0.02–0.05 μM) [3]. The substantially higher IC50 of Scorodonin does not diminish its research utility; rather, it defines a distinct potency tier suitable for applications where partial inhibition or a broader antimicrobial spectrum with moderate transcription suppression is mechanistically informative.

RNA polymerase inhibition Transcription inhibitor IC50 comparison Antibiotic mechanism

Scorodonin Selective Inhibition of DNA/RNA Synthesis vs. Protein Synthesis in Ehrlich Carcinoma Cells

In cells of the ascitic form of Ehrlich carcinoma, Scorodonin strongly inhibits the incorporation of thymidine into DNA and uridine into RNA, whereas the incorporation of leucine into protein remains unaffected [1]. This macromolecular synthesis selectivity profile differs from that of cycloheximide, which preferentially inhibits protein synthesis (≥90% inhibition of leucine incorporation at 1–10 μg/mL) with minimal acute effects on DNA or RNA synthesis [2]. It also contrasts with actinomycin D, which intercalates into DNA and inhibits both DNA and RNA synthesis non-selectively at sub-micromolar concentrations [3].

Macromolecular synthesis inhibition Cancer cell metabolism Nucleic acid synthesis Selectivity profiling

Scorodonin Broad-Spectrum Antimicrobial Activity: Gram-Negative Inclusion vs. Narrow-Spectrum Comparators

Scorodonin inhibits the growth of bacteria (including Gram-positive and Gram-negative species), yeasts, and filamentous fungi [1]. This spectrum contrasts with polyene macrolides such as nystatin and amphotericin B, which are exclusively antifungal with no meaningful antibacterial activity due to the absence of ergosterol (their primary target) in bacterial membranes [2]. It also differs from narrow-spectrum antibacterial agents such as vancomycin, which is active only against Gram-positive bacteria and lacks antifungal properties [3]. The broad-spectrum profile (antibacterial plus antifungal) positions Scorodonin among a limited subset of natural products, such as pyrrolnitrin and some polyoxins, that exhibit dual antibacterial-antifungal activity [4].

Antimicrobial spectrum Gram-negative bacteria Antifungal activity Broad-spectrum antibiotic

Scorodonin (CAS 74660-77-8) High-Value Research and Industrial Application Scenarios


Natural Product Chemical Probe for Selective Nucleic Acid Synthesis Inhibition Studies

Scorodonin is suitable as a chemical probe in experiments requiring selective inhibition of DNA and RNA synthesis without concurrent suppression of protein synthesis. The compound's established profile in Ehrlich carcinoma cells—strong inhibition of thymidine (DNA) and uridine (RNA) incorporation with unaffected leucine (protein) incorporation [1]—enables researchers to dissect the temporal sequence of macromolecular synthetic events during cell cycle progression, stress responses, or transcriptional activation. This selectivity pattern is mechanistically distinct from cycloheximide (protein synthesis inhibitor) and actinomycin D (dual DNA/RNA inhibitor) [2].

Comparative Pharmacology Benchmarking of RNA Polymerase Inhibitors

Researchers conducting structure-activity relationship (SAR) studies or mechanism-of-action profiling of novel transcription inhibitors can use Scorodonin as a reference compound representing the allenyne scaffold class. With its established in vitro IC50 of 25 μg/mL against DNA-dependent RNA polymerase [1], Scorodonin provides a mid-potency benchmark against which new synthetic or natural product-derived inhibitors can be quantitatively compared. This application is particularly valuable in antibiotic discovery programs evaluating basidiomycete-derived secondary metabolites [2].

Broad-Spectrum Antimicrobial Screening Reference Standard

In antimicrobial susceptibility testing and natural product screening workflows, Scorodonin serves as a positive control representing a dual antibacterial-antifungal activity spectrum. Its demonstrated activity against Gram-positive bacteria, Gram-negative bacteria, Streptomyces spp., yeasts, and filamentous fungi [1] makes it a useful reference for calibrating assay sensitivity across diverse microbial taxa simultaneously. This contrasts with single-spectrum controls (e.g., amphotericin B for fungi only; vancomycin for Gram-positive bacteria only) that require multiple separate reference compounds to cover the same breadth of organisms [3].

Allenyne Natural Product Synthetic Methodology Development

The total synthesis of Scorodonin has been reported through an enantioselective route, with slight but definite differences observed between synthetic and natural 13C NMR spectra [1]. This established synthetic accessibility enables Scorodonin to function as a model substrate for developing and validating new synthetic methodologies targeting allenyne-containing natural products. Procurement of the authentic natural compound is essential for confirming the identity and stereochemical fidelity of synthetic derivatives, particularly given the chiral allene axis and the noted spectral discrepancies between synthetic and natural materials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scorodonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.